2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol, also known as SBE, is a chemical compound that has garnered significant interest in scientific research due to its unique properties. SBE is a thiol-containing molecule that has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low toxicity. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have low cytotoxicity in a number of cell lines, which makes it a potential candidate for further study. However, one of the limitations of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol to cells or animals in a consistent and reproducible manner.
Future Directions
There are a number of future directions for the study of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and cancer. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further study is also needed to fully understand the mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol and its potential interactions with other molecules in the body.
Synthesis Methods
The synthesis of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can be achieved through the reaction of 2-mercapto-1H-benzimidazole with ethylene oxide in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can vary depending on the reaction conditions, but typically ranges from 50-70%.
Scientific Research Applications
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Product Name |
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |
InChI Key |
HZBUBYILVFRSTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.